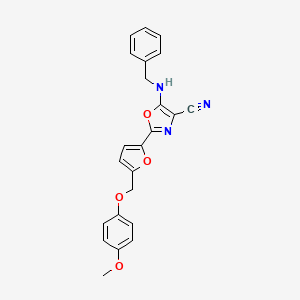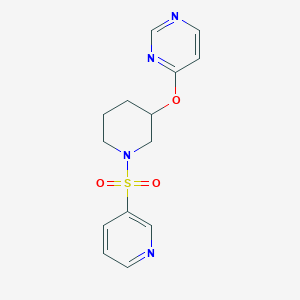
4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a fluorophenyl group, a dihydro-1H-1,2,4-triazole moiety, a piperidine ring, and a sulfonyl benzonitrile group. These features suggest potential antimicrobial, anti-inflammatory, and receptor agonist properties, as indicated by the activities of structurally related compounds in the provided papers.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the specific triazole and benzonitrile functionalities.
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This moiety is known for its role in the development of compounds with significant pharmacological activities . The presence of a fluorine atom on the phenyl ring can enhance the selectivity and potency of the compound, as seen in COX-2 inhibitors . The piperidine ring is a common feature in molecules targeting adrenergic receptors, and its substitution can greatly affect the selectivity and potency of the compounds .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by its functional groups. The sulfonyl group could be involved in sulfonamide formation reactions, which are crucial for the antimicrobial properties of related compounds . The fluorophenyl group could be involved in electrophilic aromatic substitution reactions, which are important for the introduction of the fluorine atom that affects COX-2 selectivity . The triazole ring could participate in nucleophilic substitution reactions, which might be useful for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom is likely to affect the lipophilicity and electronic properties of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profiles . The piperidine and triazole rings could contribute to the compound's solubility and stability, which are important factors for its biological activity and potential as a therapeutic agent .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound has been studied for its synthesis and structural characterization. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) investigated the synthesis and structural characterization of isostructural compounds related to 4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile, elucidating their crystal structure and molecular conformations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activities
Compounds similar to this compound have been synthesized and their antimicrobial activities evaluated. Demirbaş et al. (2010) synthesized derivatives and assessed their antimicrobial activities against various bacterial strains (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).
Theoretical and Computational Analyses
Theoretical and computational analyses have been conducted on derivatives of 1,2,4-triazoles, including compounds structurally related to this compound. For example, Shukla et al. (2017) carried out crystal structure and theoretical analysis of intermolecular interactions in biologically active derivatives of 1,2,4-triazoles (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Exploration of Molecular Stabilities and Inhibitory Properties
Studies have been conducted to understand the molecular stabilities and inhibitory properties of compounds similar to this compound. Karayel (2021) examined the anti-cancer properties and molecular docking of benzimidazole derivatives bearing 1,2,4-triazole, providing insights into their mechanism of action and stability (Karayel, 2021).
Eigenschaften
IUPAC Name |
4-[3-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-18-5-1-2-6-19(18)27-20(24-25-21(27)28)12-16-4-3-11-26(14-16)31(29,30)17-9-7-15(13-23)8-10-17/h1-2,5-10,16H,3-4,11-12,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMCCUHLYILKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)CC3=NNC(=O)N3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)
![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)
![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)


![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)

![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)